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In the realm of thin-film deposition, Atomic Layer Deposition (ALD) stands out for its precision
and ability to create conformal coatings at the atomic scale. This guide provides a detailed
comparison of two prominent ALD techniques—Thermal ALD and Plasma-Enhanced ALD
(PEALD)—utilizing the precursor Bis(diethylamino)silane (BDEAS). While the initially specified
Bis(diethylamino)dichlorosilane is not commonly reported in the literature for these
processes, BDEAS is a widely studied and effective precursor for depositing high-quality
silicon-based films.

This guide will delve into the experimental data, process protocols, and fundamental
differences between thermal and plasma-enhanced approaches with BDEAS, offering valuable
insights for researchers selecting the optimal deposition strategy for their specific applications.

Quantitative Data Summary

The performance of Thermal ALD and PEALD processes using Bis(diethylamino)silane for the
deposition of silicon oxide (SiOz2) and silicon nitride (SiNx) films is summarized in the tables
below. These tables provide a clear comparison of key deposition parameters and resulting film
properties.

Table 1: Comparison of Thermal ALD and PEALD for SiO2z Deposition using
Bis(diethylamino)silane (BDEAS)
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Parameter

Thermal ALD (with Ozone)

PEALD (with Oz Plasma)

Deposition Temperature

250 - 350 °C[1]

100 - 250 °CJ[2]

Growth Per Cycle (GPC)

~0.10 nm/cycle[1]

0.12 - 0.14 nm/cycle[2]

Refractive Index

Not explicitly reported for
BDEAS

~1.46 (at 633 nm)[3][4]

Film Density

Not explicitly reported for
BDEAS

~2.1 g/lcm3

Impurity Content

Low carbon and nitrogen
expected within the ALD

window

Low carbon and nitrogen (<1
at.%)[2]

Reactant

Ozone (03)

Oxygen (O2) plasma

Table 2: Comparison of PEALD for SiNx Deposition using Bis(diethylamino)silane (BDEAS)

Parameter

PEALD (with N2 Plasma)

Deposition Temperature

100 - 400 °C[5]

Growth Per Cycle (GPC)

~0.019 - 0.031 nm/cycle (decreases with

temperature)[6]

Refractive Index

~1.8-1.9

N/Si Ratio

~1.2 - 1.4 (approaches stoichiometric SisN4 at

higher temperatures)[5]

Carbon Content

Decreases with increasing temperature, can be
<1 at.%[5]

Wet Etch Rate (in dilute HF)

Decreases with increasing temperature and

higher plasma frequency[5]

Reactant

Nitrogen (N2) plasma

Note: Direct comparative data for thermal ALD of SiNx with BDEAS is limited, as it is generally

considered a high-temperature process with this precursor and ammonia.[7]
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Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the
replication and adaptation of these processes.

Thermal ALD of SiO2 using BDEAS and Ozone

This protocol is based on the described ALD temperature window for BDEAS and ozone.[1]

o Substrate Preparation: Silicon wafers are cleaned using a standard cleaning procedure (e.g.,
RCA clean) to remove organic and metallic contaminants, followed by a final dip in dilute
hydrofluoric acid (HF) to remove the native oxide and create a hydrogen-terminated surface.

e ALD Reactor Conditions:
o Base Pressure: Maintain a base pressure in the reactor in the range of 1-2 Torr.

o Deposition Temperature: Set the substrate temperature within the ALD window of 250-350
°C.

e Deposition Cycle:

o Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reactor for a specific duration
(e.g., 1.0 seconds). The precursor is typically heated in a bubbler to ensure adequate
vapor pressure.

o Step 2: Purge: Purge the reactor with an inert gas (e.g., Ar or N2) for a set time (e.g., 2.0
seconds) to remove any unreacted BDEAS and gaseous byproducts.

o Step 3: Ozone Pulse: Introduce ozone (Os) as the oxidant for a defined period (e.g., 0.5
seconds).

o Step 4: Purge: Purge the reactor again with the inert gas (e.g., 4.0 seconds) to remove
unreacted ozone and byproducts.

o Film Growth: Repeat the deposition cycle until the desired film thickness is achieved.
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o Characterization: Analyze the film thickness and refractive index using spectroscopic
ellipsometry. Chemical composition can be determined by X-ray Photoelectron Spectroscopy
(XPS).

PEALD of SiO2 using BDEAS and Oz Plasma

This protocol is derived from studies on atmospheric-pressure and low-pressure PEALD of
SiO2.[2][4]

o Substrate Preparation: Similar to the thermal ALD protocol, clean silicon wafers are used.
e ALD Reactor Conditions:

o Base Pressure: The base pressure is typically maintained in the range of 100 mTorr to a
few Torr.

o Deposition Temperature: The substrate temperature can be set in a wider, lower range,
typically between 100-250 °C.[2]

e Deposition Cycle:

o Step 1: BDEAS Pulse: Pulse BDEAS into the chamber for a specific time (e.g., 1.6
seconds).

o Step 2: Purge: Purge the chamber with an inert gas (e.g., N2) for a duration (e.g., 5.0
seconds).

o Step 3: Oz Plasma Exposure: Introduce oxygen gas and apply RF power (e.g., 100-300
W) to generate an oxygen plasma for a set time (e.g., 8.0 seconds).

o Step 4: Purge: Purge the chamber with the inert gas (e.g., 5.0 seconds).
o Film Growth: Repeat the cycle to achieve the target thickness.

o Characterization: Characterize the film properties using techniques such as spectroscopic
ellipsometry, XPS, and Fourier-Transform Infrared Spectroscopy (FTIR) to assess bonding
environments.
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PEALD of SiNx using BDEAS and Nz Plasma

This protocol is based on studies of SiNx deposition using BDEAS.[5][6]
e Substrate Preparation: Utilize cleaned silicon wafers.
e ALD Reactor Conditions:
o Base Pressure: Maintain a process pressure typically in the range of 100-200 mTorr.

o Deposition Temperature: The deposition can be performed at temperatures ranging from
100 °C to 400 °C.[5]

» Deposition Cycle:
o Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reactor.
o Step 2: Purge: Purge with an inert gas (e.g., Ar).

o Step 3: N2 Plasma Exposure: Introduce nitrogen gas and apply RF power to generate a
nitrogen plasma. The plasma frequency can influence film properties, with higher
frequencies (e.g., 162 MHz) showing improved film quality compared to conventional
13.56 MHz.[5]

o Step 4: Purge: Purge with the inert gas.
e Film Growth: Repeat the cycle for the desired film thickness.

o Characterization: Analyze the film for thickness, refractive index, elemental composition (N/Si
ratio, carbon content), and wet etch rate in dilute HF.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships
between the deposition techniques and their outcomes.
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Caption: Experimental workflows for Thermal ALD and PEALD cycles.
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Caption: Key differences between Thermal ALD and PEALD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [A Comparative Guide to Thermal ALD and PEALD with
Bis(diethylamino)silane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8464222#comparing-thermal-ald-and-peald-with-bis-
diethylamino-dichlorosilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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